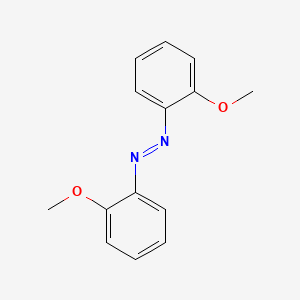

Bis(2-methoxyphenyl)diazene

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-17-13-9-5-3-7-11(13)15-16-12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPNMRWLUKXJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-55-8, 38890-74-3 | |

| Record name | NSC 31012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038890743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Bis 2 Methoxyphenyl Diazene and Its Derivatives

Oxidative Coupling Approaches for Azobenzene (B91143) Synthesis

The direct oxidative coupling of anilines represents a prominent and atom-economical strategy for the formation of the N=N bond in azobenzenes. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Catalytic Oxidative Coupling of Anilines via Copper Nanoparticles

Copper nanoparticles have emerged as effective catalysts for the oxidative coupling of anilines. For instance, CuCr2O4 spinel nanoparticles have been utilized to selectively convert aniline (B41778) to azoxybenzene (B3421426) with hydrogen peroxide as the oxidant. researchgate.net In a specific study, an aniline conversion of 78% with an azoxybenzene selectivity of 92% was achieved at 70 °C. researchgate.net While this particular study focused on the formation of azoxybenzene, the underlying oxidative coupling mechanism is relevant. Another approach involves a self-assembled flower-like CuCo2O4 material that catalyzes the direct oxidative azo coupling of anilines under aerobic conditions, yielding azobenzenes in high yields (81–98%) without the need for additional oxidants or additives. acs.org

A mild and highly efficient copper(I)-catalyzed oxidative coupling of anilines has also been described using di-tert-butyldiaziridinone as the oxidant. nih.gov This method allows for the efficient coupling of various primary anilines under mild conditions to afford the corresponding azo compounds in high yields. nih.gov For example, the reaction of phenylamine with di-tert-butyldiaziridinone and a catalytic amount of CuBr in acetonitrile (B52724) at room temperature resulted in a 93% isolated yield of azobenzene. nih.gov

| Catalyst System | Substrate | Product | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| CuCr2O4 Spinel Nanoparticles/H2O2 | Aniline | Azoxybenzene | 70 °C | 78% conversion, 92% selectivity | researchgate.net |

| CuCo2O4 | Anilines | Azobenzenes | Aerobic conditions | 81–98% yield | acs.org |

| CuBr/di-tert-butyldiaziridinone | Phenylamine | Azobenzene | CH3CN, rt | 93% yield | nih.gov |

Utilization of CuBr-N-methylmorpholine N-oxide (NMO) Oxidative Systems for Symmetrical Azobenzenes

An efficient and cost-effective method for the oxidative coupling of anilines to produce symmetrical and unsymmetrical azo compounds involves the use of copper(I) bromide (CuBr) with N-methylmorpholine N-oxide (NMO) as the oxidant. rsc.orgresearchgate.net This system operates under mild conditions and provides high yields of the desired azo products. rsc.org The reactivity in this system is influenced by both the electronic and steric properties of the aniline substrates. rsc.org N-methylmorpholine N-oxide is a heterocyclic amine oxide that serves as a co-oxidant in various oxidation reactions. wikipedia.org

Photocatalytic Oxidative Coupling Strategies for Arylamines

Visible-light-mediated photocatalysis offers a sustainable approach to the synthesis of azobenzenes from arylamines. Several photocatalytic systems have been developed for this purpose. One notable example employs an iridium complex, [Ir(dF-CF3-ppy)2(dtbpy)]+, which demonstrates broad reactivity with various electron-rich and electron-deficient amines, affording azoaromatic compounds in yields up to 95% under an ambient air atmosphere. researchgate.netacs.orgnih.govfigshare.com Oxygen is essential for this reaction, as it is involved in the regeneration of the photocatalyst. researchgate.netacs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through an amine radical coupling pathway, forming a hydrazoaromatic intermediate that is subsequently oxidized to the final azo product. researchgate.netacs.orgnih.gov

Another sustainable approach utilizes a metal-free photocatalytic system at the charged aqueous interfaces of micelles. rsc.org With Eosin Y as the photocatalyst, this method achieves excellent yields (up to 100%) and selectivity for the oxidative coupling of arylamines to azoaromatics under ambient air. rsc.org

| Photocatalyst System | Key Features | Yield | Reference |

|---|---|---|---|

| [Ir(dF-CF3-ppy)2(dtbpy)]+ | Broad substrate scope, ambient air atmosphere | Up to 95% | researchgate.netacs.orgnih.govfigshare.com |

| Eosin Y at micellar interfaces | Metal-free, aqueous phase, ambient air | Up to 100% | rsc.org |

Oxidative Dehydrogenative Homocouplings Catalyzed by Reusable Bismutite-based Systems

Reusable bismutite-based catalysts, specifically surface-modified bismutites (MBi2O2CO3 where M can be a transition metal), have been shown to catalyze the oxidative dehydrogenative homocoupling of anilines. researchgate.net These reactions are typically carried out at elevated temperatures (e.g., 150 °C) and can be applied to both homo- and heterocoupling reactions of anilines. researchgate.net

Selective Oxidation of Anilines Employing Molecular Molybdenum Oxide Catalysts

A molecular molybdenum oxide compound, [N(C4H9)4]2[Mo6O19], has been reported as a catalyst for the selective oxidation of anilines to either azobenzenes or azoxybenzenes. documentsdelivered.comnih.govresearchgate.netresearchgate.net By using hydrogen peroxide as a green oxidant, the selectivity of the reaction can be controlled by adjusting the additives and solvent, allowing for the synthesis of various symmetric and asymmetric azobenzene and azoxybenzene compounds. documentsdelivered.comnih.govresearchgate.net Mechanistic investigations point to the involvement of highly active molybdenum imido complexes as intermediates. documentsdelivered.comnih.gov

Reductive Dimerization Pathways from Nitroarenes

An alternative to the oxidative coupling of anilines is the reductive dimerization of nitroarenes. This method can lead to the formation of either azoxybenzenes or azobenzenes, depending on the reaction conditions and the reducing agent employed.

A simple and effective method for preparing substituted azoxybenzenes involves the reductive dimerization of nitrosobenzenes without the need for additional catalysts or reagents. organic-chemistry.orgresearchgate.netacs.org This reaction is often carried out in a suitable solvent like isopropanol. organic-chemistry.org The reactivity of the nitrosobenzene (B162901) substrate is influenced by the electronic nature of its substituents, with electron-withdrawing groups enhancing the reaction rate. organic-chemistry.org

Furthermore, a one-pot procedure has been developed to convert anilines to azoxybenzenes by first oxidizing the aniline to a nitrosobenzene derivative in situ using an oxidant like oxone, followed by reductive dimerization. organic-chemistry.orgacs.org This approach has been successfully demonstrated using a cost-effective catalyst like N,N-diisopropylethylamine (DIPEA) in water at room temperature. acs.orgresearchgate.net

| Starting Material | Key Reagents/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Nitrosobenzenes | Isopropanol | Azoxybenzenes | Catalyst/reagent-free | organic-chemistry.orgresearchgate.netacs.org |

| Anilines | Oxone, then DIPEA, H2O, rt | Azoxybenzenes | One-pot, environmentally friendly | acs.orgresearchgate.net |

Reductive Dimerization with Ammonium (B1175870) Bromide and Magnesium Catalysis

A straightforward and efficient method for the synthesis of symmetrical azobenzenes involves the reductive dimerization of nitroarenes. researchgate.neteurjchem.com This approach utilizes magnesium powder as a catalyst and ammonium bromide as a hydrogen donor in a methanol (B129727) medium at room temperature. researchgate.neteurjchem.com The reaction is generally clean, rapid, and chemoselective, providing high yields of the desired azoarenes. eurjchem.com This method is tolerant of various functional groups, including methoxy (B1213986) substituents, making it applicable for the synthesis of Bis(2-methoxyphenyl)diazene (B14743575) from 2-nitroanisole. researchgate.net The reaction proceeds smoothly within 1-2 hours. researchgate.net

Table 1: Reductive Dimerization of Nitroarenes to Azoarenes using Mg/NH₄Br researchgate.net

| Nitroarene Precursor | Azoarene Product | Yield (%) |

| Nitrobenzene | Azobenzene | 92 |

| 4-Chloronitrobenzene | 4,4'-Dichloroazobenzene | 94 |

| 2-Nitrotoluene | 2,2'-Dimethylazobenzene | 88 |

| 2-Nitroanisole | (E)-bis(2-methoxyphenyl)diazene | 90 |

| 4-Nitroanisole | 4,4'-Dimethoxyazobenzene | 95 |

Reaction Conditions: Nitroarene, Mg powder, NH₄Br, Methanol, Room Temperature, 1-2 hours.

Chemoselective Electrochemical Reduction of Nitroaromatic Precursors

Electrochemical methods offer a green and controllable alternative for the synthesis of azobenzenes from nitroaromatic compounds. The reduction of nitroarenes can lead to various products, including azoxybenzenes, azobenzenes, and anilines. However, by carefully controlling the reaction conditions, such as the electrode material, solvent, and cell voltage, it is possible to achieve high chemoselectivity for the desired azobenzene. nih.gov

The electrochemical reduction of nitroarenes is a stepwise process. nih.gov The initial reduction forms a nitro radical anion, which can then undergo further reactions. researchgate.net The formation of the azo bridge results from the condensation of intermediate nitroso and hydroxylamine (B1172632) species. By tuning the electrochemical potential, the reaction can be steered towards the formation of the azobenzene, minimizing the over-reduction to the corresponding aniline. rsc.org For instance, using inert graphite (B72142) felt electrodes and ammonia (B1221849) as a reductant, the selective synthesis of aromatic azo compounds has been demonstrated. nih.gov Another approach involves the use of a samarium diiodide (SmI₂) mediator, which is electrochemically generated in situ, to promote the one-step reduction of nitrobenzenes to azobenzenes in high yields under mild conditions. acs.org

Advanced Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, its properties can be further tuned through various derivatization reactions, enabling the introduction of a wide range of functional groups.

Palladium-Catalyzed Direct Cross-Coupling for Ortho-Sulfonylated Azobenzenes

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of azobenzenes. The azo group can act as a directing group, facilitating the selective introduction of substituents at the ortho position of the phenyl rings. A highly efficient procedure for the direct ortho-sulfonylation of azobenzenes utilizes palladium(II) catalysis with arylsulfonyl chlorides as the sulfonylation reagents. rsc.orgnih.gov This method is applicable to both electron-rich and electron-deficient azobenzenes, providing a convenient route to ortho-sulfonylated derivatives under mild conditions. rsc.org

Table 2: Palladium-Catalyzed Ortho-Sulfonylation of Azobenzenes nih.govacs.org

| Azobenzene Substrate | Sulfonyl Chloride | Product | Yield (%) |

| Azobenzene | Benzenesulfonyl chloride | 2-(Phenylsulfonyl)azobenzene | 85 |

| 4,4'-Dimethylazobenzene | p-Toluenesulfonyl chloride | 2-(p-Tolylsulfonyl)-4,4'-dimethylazobenzene | 88 |

| 4,4'-Dimethoxyazobenzene | Methanesulfonyl chloride | 2-(Methylsulfonyl)-4,4'-dimethoxyazobenzene | 75 |

| Azobenzene | 4-Chlorobenzenesulfonyl chloride | 2-((4-Chlorophenyl)sulfonyl)azobenzene | 82 |

General Reaction Conditions: Azobenzene derivative, arylsulfonyl chloride, Pd(OAc)₂, oxidant, solvent (e.g., DCE), heat.

Functionalization via Transmetallation and Subsequent Quenching Reactions

A versatile strategy for the functionalization of azobenzenes involves a transmetallation reaction. This method circumvents the often problematic direct lithiation of azobenzenes, which can lead to degradation of the azo group. nih.gov By first introducing a trialkyltin group onto the azobenzene scaffold, a subsequent tin-lithium exchange with an organolithium reagent, such as methyllithium (B1224462), can proceed cleanly and near-quantitatively. nih.gov This generates a lithiated azobenzene species that can be quenched with a variety of electrophiles to introduce diverse functional groups at specific positions. nih.govmdpi.com

For example, 2,2'-bis(trimethylstannyl)azobenzene can be prepared and then treated with methyllithium to generate the corresponding 2,2'-dilithioazobenzene. Quenching this intermediate with an electrophile like dimethyl disulfide yields the diortho-substituted product, (E)-1,2-bis(2-(methylthio)phenyl)diazene. iucr.orgresearchgate.net This highlights the potential for introducing sulfur-containing functionalities onto the this compound scaffold through a similar synthetic sequence.

Electrophilic Bromination of Azobenzene Derivatives

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic rings. In the case of this compound, the methoxy groups are activating and ortho-, para-directing. N-Bromosuccinimide (NBS) is a convenient and commonly used reagent for the bromination of activated aromatic systems. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds under mild conditions, and the regioselectivity is influenced by the electronic nature and steric hindrance of the substituents already present on the aromatic rings. nih.gov

For this compound, the electron-donating methoxy groups strongly activate the aromatic rings towards electrophilic attack. The positions ortho and para to the methoxy groups are the most nucleophilic. Therefore, bromination is expected to occur at these positions. The azo group itself is a deactivating group, which can also influence the regiochemical outcome. The precise substitution pattern would depend on the specific reaction conditions, but this method provides a direct route to brominated derivatives, which are valuable intermediates for further cross-coupling reactions.

Electrochemical Site-Selective Alkylation with (Thio)Xanthenes

A modern and highly selective method for the functionalization of azobenzenes is through electrochemical C-H activation. An electrochemical methodology for the site-selective alkylation of azobenzenes with (thio)xanthenes has been developed, which notably proceeds without the need for a transition metal catalyst or an external oxidant. mdpi.comnih.gov This reaction demonstrates good compatibility with a variety of functional groups on the azobenzene scaffold, affording the alkylated products in moderate to good yields. mdpi.com

The reaction is typically carried out using carbon rods as both the anode and cathode, with an electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (ⁿBu₄NPF₆) in a solvent like methanol. mdpi.com For unsymmetrically substituted azobenzenes, the alkylation occurs with high regioselectivity. mdpi.com Symmetrical azobenzenes also undergo this transformation effectively. mdpi.com

Table 3: Electrochemical Site-Selective Alkylation of Azobenzenes with Xanthene mdpi.com

| Azobenzene Substrate | Product | Yield (%) |

| (E)-1,2-diphenyldiazene | (E)-1-phenyl-2-(4-(xanthen-9-yl)phenyl)diazene | 76 |

| (E)-1,2-di-p-tolyldiazene | (E)-1-(p-tolyl)-2-(4-methyl-2-(xanthen-9-yl)phenyl)diazene | 82 |

| (E)-1,2-bis(4-methoxyphenyl)diazene | (E)-1-(4-methoxyphenyl)-2-(4-methoxy-2-(xanthen-9-yl)phenyl)diazene | 71 |

| (E)-1,2-bis(2-isopropylphenyl)diazene | (E)-1-(2-isopropylphenyl)-2-(2-isopropyl-4-(xanthen-9-yl)phenyl)diazene | 65 |

Reaction Conditions: Azobenzene (0.30 mmol), xanthene (0.36 mmol), ⁿBu₄NPF₆ (2.0 equiv), MeOH (5.0 mL), carbon rod anode and cathode, room temperature, 4 h.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact and improve the efficiency of the production process. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient methods, while maximizing atom economy and minimizing waste.

The traditional synthesis of azobenzenes, including this compound, often involves methods that are not environmentally benign. For instance, the oxidative coupling of anilines, a common route, has historically employed stoichiometric and often toxic heavy metal oxidizing agents, leading to significant waste generation. nih.gov Recognizing these drawbacks, recent research has shifted towards developing more sustainable alternatives.

One of the primary goals of green chemistry is to replace hazardous reagents and solvents with safer alternatives. ijprt.org In the context of azobenzene synthesis, this has led to the exploration of catalytic systems that utilize benign oxidizing agents like molecular oxygen or hydrogen peroxide. nih.gov The use of enzymes, such as laccase, represents a significant advancement in this area. Laccase-mediated oxidation of aromatic amines can proceed in aqueous media under mild conditions of pH and temperature, offering a highly eco-friendly route to azo compounds. researchgate.net This enzymatic approach avoids the need for harsh reaction conditions and toxic catalysts, generating water as the primary byproduct. researchgate.net

Another key principle of green chemistry is the design of energy-efficient processes. mdpi.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This technique can be particularly beneficial for the synthesis of sterically hindered molecules like this compound, where traditional methods might require prolonged heating, leading to energy waste and potential side reactions.

The choice of solvent is also a crucial consideration in green synthesis. Many organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Research into greener alternatives has focused on the use of water, supercritical fluids, and bio-based solvents. nih.govencyclopedia.pub For the synthesis of azo compounds, performing reactions in aqueous media or even under solvent-free conditions, where the reactants are ground together, can significantly reduce the environmental footprint of the process. researchgate.netnih.gov

Recent advancements in catalytic C-H activation and functionalization offer a promising avenue for the greener synthesis of highly substituted azobenzenes like this compound. nih.govacs.org These methods can provide more direct and atom-economical routes to the desired products, minimizing the number of synthetic steps and the generation of byproducts. chemrxiv.org For instance, palladium-catalyzed C-H ortho-methoxylation, although still under development for broad applicability, represents a potential strategy for the direct introduction of methoxy groups onto the azobenzene core. nih.govacs.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of this compound and its derivatives, based on findings for related azo compounds.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantages of Greener Alternative |

| Use of Safer Reagents | Stoichiometric heavy metal oxidants (e.g., KMnO4) | Molecular oxygen, hydrogen peroxide, enzymes (laccase) | Reduced toxicity, less waste, milder reaction conditions. nih.govresearchgate.net |

| Energy Efficiency | Conventional heating (reflux) | Microwave irradiation, ultrasound | Shorter reaction times, higher yields, lower energy consumption. mdpi.comresearchgate.netnih.gov |

| Use of Safer Solvents | Volatile organic solvents (e.g., methanol, benzene) | Water, solvent-free conditions, bio-based solvents | Reduced toxicity and flammability, easier work-up, lower environmental impact. researchgate.netnih.govencyclopedia.pubnih.gov |

| Atom Economy/Waste Minimization | Multi-step synthesis with protecting groups | Catalytic C-H activation, one-pot synthesis | Fewer synthetic steps, less byproduct formation, higher resource efficiency. nih.govacs.orgchemrxiv.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental responsibility in the chemical industry.

Spectroscopic and Crystallographic Characterization of Bis 2 Methoxyphenyl Diazene Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local chemical environments of atomic nuclei within a molecule. For bis(2-methoxyphenyl)diazene (B14743575), both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl rings typically appear in the range of δ 6.8–7.5 ppm. The protons of the methoxy (B1213986) groups (–OCH₃) are particularly informative, often exhibiting a sharp singlet. For instance, in related methoxyphenyl-containing compounds, these methoxy protons are observed at specific chemical shifts, such as around 3.88 ppm. rsc.org In some cases, the presence of cis and trans isomers can be distinguished by the appearance of separate signals for the methoxy groups.

Detailed analysis of coupling patterns and chemical shifts allows for the precise assignment of each proton to its position on the aromatic rings. For example, in a similar structure, the aromatic protons were observed as multiplets and doublets between δ 7.15 and 7.22 ppm, with coupling constants providing information about the relative positions of the protons. rsc.org

Table 1: Representative ¹H NMR Data for Methoxy-Substituted Aromatic Compounds

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.8–7.5 | Multiplet |

| Methoxy H (OCH₃) | ~3.8 | Singlet |

Note: Data is generalized from typical values for similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-N | ~152 |

| C-O | ~159 |

| Aromatic C | 112 - 133 |

| Methoxy C | ~55 |

Note: Data is generalized from typical values for similar compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the bonds within a molecule, offering a "fingerprint" that is unique to the compound. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A significant band in the spectrum corresponds to the N=N stretching vibration of the azo group, which is a hallmark of this class of compounds. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1450-1600 cm⁻¹ region. The presence of the methoxy groups is confirmed by C-O stretching bands, often seen around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The analysis of the FT-IR spectrum provides corroborative evidence for the molecular structure deduced from NMR data.

Mass Spectrometry Techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₄H₁₄N₂O₂, the expected monoisotopic mass is approximately 242.11 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), can provide highly accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous confirmation of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography and Comprehensive Structural Elucidation

While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray diffraction offers the definitive, three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Studies

By growing suitable single crystals of this compound, its precise molecular geometry can be determined. X-ray diffraction studies reveal bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation. In related azo compounds, the molecule typically adopts a trans configuration about the N=N double bond, which is the more stable isomer. nih.gov The N=N bond distance is a key parameter, and in similar structures, it has been measured to be around 1.256 Å. nih.gov

Furthermore, crystallographic studies elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as van der Waals forces and, in some cases, weaker hydrogen bonds or π-π stacking interactions that influence the solid-state properties of the compound. nih.goviucr.org The dihedral angles between the phenyl rings are also determined, indicating the degree of planarity or twist within the molecule. nih.goviucr.org For instance, in a related structure, the dihedral angle between the 4-methoxyphenyl (B3050149) ring and another aryl ring was found to be 4.73 (8)°. nih.gov

Table 3: Key Crystallographic Parameters for Azo Compounds

| Parameter | Typical Value |

| Configuration around N=N | trans |

| N=N Bond Length (Å) | ~1.25 - 1.27 |

| Dihedral Angle between Rings (°) | Varies, can be near-planar or significantly twisted |

Note: Data is generalized from typical values for similar compounds.

Analysis of Molecular Conformations and Dihedral Angle Orientations

The molecular conformation of azobenzene (B91143) derivatives is largely defined by the dihedral (torsion) angles between the central diazene (B1210634) bridge and the flanking phenyl rings. In the case of this compound, the presence of bulky methoxy groups at the ortho positions imposes significant steric hindrance, which prevents the molecule from adopting a planar conformation, a state typically favored by the parent E-azobenzene.

Computational studies and X-ray crystallographic analyses of closely related ortho-substituted azobenzenes confirm that these molecules adopt a twisted or non-planar conformation in their stable E-isomer state. nih.govrsc.org While the parent E-azobenzene is planar (belonging to the C2h symmetry point group), the introduction of ortho substituents forces the phenyl rings to rotate out of the plane of the central C-N=N-C core to minimize steric repulsion. nih.gov For instance, X-ray analysis of tetra-(ortho)substituted azobenzenes containing methoxy groups reveals distinctly twisted conformations. rsc.org

The key dihedral angles that define this conformation are:

τ(C-N=N-C): This describes the twist around the central azo bond.

τ(Ph-N): This describes the rotation of the phenyl rings around their respective C-N bonds.

Identification and Characterization of Intramolecular Hydrogen Bonding

The ortho-positioning of the methoxy groups in this compound creates a favorable geometry for the formation of weak, non-covalent intramolecular interactions, specifically hydrogen bonds. These interactions play a crucial role in stabilizing the molecule's twisted conformation.

The most probable interactions are:

C-H···N Hydrogen Bonds: A hydrogen atom from a phenyl ring can form a weak hydrogen bond with one of the nitrogen atoms of the azo group.

C-H···O Hydrogen Bonds: A hydrogen atom from one phenyl ring can interact with the oxygen atom of the methoxy group on the other ring.

Short O···N Contacts: Studies on related tetra-(ortho)substituted azobenzenes have identified possibly attractive short contacts between the methoxy oxygen and an azo nitrogen atom. rsc.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for analyzing the electronic structure of azobenzenes. The spectrum is characterized by two main absorption bands corresponding to different electronic transitions within the chromophore.

π→π* Transition: This is a high-intensity absorption band, typically found in the UV region. For E-azobenzene, this band appears around 325 nm. nih.gov It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n→π* Transition: This is a low-intensity band that is formally symmetry-forbidden in the fully planar E-azobenzene. It appears at longer wavelengths in the visible region (around 440 nm for E-azobenzene). nih.gov This transition involves the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms, to a π* antibonding orbital.

The introduction of substituents, particularly at the ortho positions, significantly modulates these transitions. The ortho-methoxy groups in this compound function as electron-donating groups. This substitution pattern is a known strategy to cause a bathochromic (red) shift in the n→π* transition, moving it to longer wavelengths. rsc.org This shift can improve the separation between the n→π* bands of the E and Z isomers, which is a key goal in the design of molecular photoswitches. researchgate.net

Furthermore, the non-planar, twisted structure induced by the ortho-substituents can lead to a decrease in the planarity of the cis isomer, which may result in negligible absorption in the visible region for that state. nih.gov While a specific spectrum for this compound is not presented, data from closely related compounds, such as tetra-ortho-methoxy azobenzene, provide excellent reference points for its expected spectral properties. researchgate.net

Computational and Theoretical Investigations of Bis 2 Methoxyphenyl Diazene Systems

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

The first step in a computational study is typically to find the minimum energy structure of the molecule. For bis(2-methoxyphenyl)diazene (B14743575), this involves optimizing the geometries of both the trans (E) and cis (Z) isomers. Due to steric hindrance from the ortho-methoxy groups, the phenyl rings in both isomers are expected to be twisted out of the plane of the central N=N double bond. This is in contrast to the parent azobenzene (B91143) molecule, which is nearly planar in its trans configuration. nih.gov

In the trans isomer, the methoxy (B1213986) groups are positioned on opposite sides of the azo bridge, leading to a relatively extended structure. In the cis isomer, both methoxy groups are on the same side, resulting in a more compact, globular shape. DFT calculations, often using the B3LYP functional with a basis set such as 6-31G* or larger, can precisely determine the bond lengths, bond angles, and crucial dihedral angles that define these shapes. For example, the key C-N=N-C dihedral angle is close to 180° for the trans isomer and near 0° for the cis isomer. However, the steric clash of the ortho substituents significantly distorts the phenyl rings from the N=N plane, which is a critical factor in its photophysical properties. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound Isomers Note: The following data is illustrative, based on typical values for sterically hindered azobenzenes, as specific published data for this compound is not available.

| Parameter | trans-Bis(2-methoxyphenyl)diazene | cis-Bis(2-methoxyphenyl)diazene |

|---|---|---|

| Bond Lengths (Å) | ||

| N=N | ~1.25 | ~1.26 |

| C-N | ~1.43 | ~1.45 |

| C-O | ~1.37 | ~1.37 |

| Bond Angles (º) | ||

| C-N=N | ~113 | ~122 |

| Dihedral Angles (º) | ||

| C-N=N-C | ~180 | ~10 |

The trans isomer of azobenzene derivatives is generally the thermodynamically more stable form, and this compound is no exception. DFT calculations can quantify the energy difference between the cis and trans isomers. The cis isomer is higher in energy due to increased steric strain and a less favorable electronic configuration. mdpi.com The energy difference between the two states is a key parameter that influences the thermal back-isomerization rate from cis to trans. For many ortho-substituted azobenzenes, the half-life of the cis isomer can be significantly long, on the order of hours to days, making them attractive for applications requiring metastable states. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's reactivity and the energy required for electronic excitation. researchgate.netnih.gov

For azobenzenes, the lowest energy electronic transition is typically the n→π* transition, which involves the promotion of an electron from a non-bonding orbital (n) on the nitrogen atoms to an anti-bonding π* orbital of the N=N bond. The next lowest transition is the π→π* transition. DFT calculations reveal the energies and spatial distributions of these orbitals. In this compound, the HOMO is often associated with the π system of the phenyl rings and the azo bridge, while the LUMO is primarily the π* orbital of the N=N bond. The non-bonding orbitals of the nitrogen atoms are also close in energy to the HOMO. The methoxy groups, being electron-donating, can raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the absorption spectrum. researchgate.net

Table 2: Representative Frontier Orbital Energies for this compound Isomers Note: The following data is illustrative, based on general trends for substituted azobenzenes, as specific published data for this compound is not available.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| trans-Bis(2-methoxyphenyl)diazene | ~ -5.8 | ~ -1.5 | ~ 4.3 |

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is the standard method for simulating UV-visible absorption spectra. researchgate.netresearchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, TD-DFT can calculate the energies for the n→π* and π→π* transitions for both the trans and cis isomers. The ortho-methoxy substituents are known to cause a red-shift (a shift to longer wavelengths) in the n→π* absorption band of the trans isomer, pushing it further into the visible region. nih.gov This separation of the absorption bands of the trans and cis isomers is crucial for achieving high photoconversion efficiencies with specific wavelengths of light.

Beyond just predicting λmax, TD-DFT also calculates the oscillator strength for each electronic transition. The oscillator strength is a measure of the probability of a transition occurring and is proportional to the intensity of the corresponding absorption band. The n→π* transition in azobenzenes is symmetry-forbidden and thus typically has a low oscillator strength (a weak absorption band), while the π→π* transition is symmetry-allowed and has a high oscillator strength (a strong absorption band). publish.csiro.au By calculating the energies and oscillator strengths for multiple excited states, a full theoretical UV-Vis spectrum can be simulated, providing valuable insight into the molecule's interaction with light.

Table 3: Representative Predicted Electronic Transitions for this compound Note: The following data is illustrative, based on typical values for ortho-alkoxy substituted azobenzenes, as specific published data for this compound is not available.

| Isomer | Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| trans | n → π* | ~450 - 480 | ~0.01 |

| trans | π → π* | ~340 - 360 | >0.5 |

| cis | n → π* | ~440 - 460 | ~0.02 |

Advanced Molecular Orbital Theory Studies and Electron Delocalization Dynamics

Advanced molecular orbital theory studies, primarily employing Density Functional Theory (DFT), provide profound insights into the electronic structure and behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's electronic transitions and reactivity.

In substituted azobenzenes, the n → π* and π → π* electronic transitions are crucial for their photoisomerization capabilities. The n → π* transition involves the excitation of an electron from a non-bonding orbital (n), primarily localized on the nitrogen atoms of the azo group, to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, which is typically delocalized across the aromatic rings and the azo bridge.

The introduction of methoxy groups at the ortho positions of both phenyl rings in this compound significantly influences the energies of these frontier orbitals. The methoxy group is an electron-donating group through resonance, which can increase the energy of the HOMO, and has an inductive electron-withdrawing effect. researchgate.net This dual nature can lead to complex effects on the electronic structure. Computational studies on related substituted azobenzenes have shown that electron-donating groups generally raise the HOMO energy level. 3ds.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and electron delocalization within a molecule. For this compound, NBO analysis would likely reveal significant delocalization of the oxygen lone pairs of the methoxy groups into the π-system of the benzene (B151609) rings. This interaction, in turn, affects the electron density of the entire molecule, including the azo group. The delocalization can be quantified by second-order perturbation theory analysis of the Fock matrix, which indicates the stabilization energy associated with donor-acceptor NBO interactions. A hypothetical NBO analysis might show strong interactions between the lone pair orbitals of the oxygen atoms (n_O) and the antibonding π* orbitals of the C=C bonds in the phenyl rings (π*C=C).

Table 1: Illustrative NBO Analysis Data for a Substituted Azobenzene System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(O) | π(C_ortho-C_meta) | > 5.0 |

| π(C=C) | π(N=N) | ~ 20.0 |

| n(N) | π*(C_phenyl-N) | > 10.0 |

Note: This table is illustrative and represents typical values for substituted azobenzenes. Specific values for this compound would require dedicated calculations.

The dynamics of electron delocalization are critical for understanding the photo-switching mechanism. Upon photoexcitation, the electron density distribution changes, leading to geometric isomerization between the more stable trans and the metastable cis forms. The ortho-methoxy groups can sterically hinder the rotation around the N=N bond, potentially influencing the kinetics and quantum yield of the isomerization process.

Computational Predictions of Redox Potentials and Electronic Alterations

The redox properties of azobenzenes are fundamental to their application in electrochemical devices and as redox-responsive materials. Computational chemistry offers powerful tools to predict the reduction and oxidation potentials of molecules like this compound. These predictions are typically performed using DFT calculations coupled with a continuum solvation model to account for the solvent environment.

The standard redox potential (E°) of a molecule is related to the Gibbs free energy change (ΔG°) of the corresponding redox reaction. For a one-electron reduction, the process can be represented as:

Molecule + e⁻ → [Molecule]⁻

The Gibbs free energy of this reaction can be calculated, and from it, the reduction potential can be derived. molssi.org The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used. 3ds.com

The electronic alterations upon reduction or oxidation are significant. When this compound accepts an electron, the additional charge is accommodated in the LUMO. The distribution of the LUMO across the molecule, therefore, indicates where the reduction is most likely to occur. In many azobenzene systems, the LUMO has significant contributions from the π*-system of the azo group and the phenyl rings. nih.gov

The presence of the electron-donating methoxy groups is expected to make the reduction of this compound more difficult compared to unsubstituted azobenzene, resulting in a more negative reduction potential. Conversely, these groups would facilitate oxidation, leading to a less positive oxidation potential. The Hammett parameter (σ) is often used to quantify the electronic effect of substituents, and a linear correlation between redox potentials and Hammett constants has been observed for various organic compounds. researchgate.net

Table 2: Predicted Redox Potential Trends for Substituted Azobenzenes

| Substituent (Position) | Effect on Reduction Potential | Effect on Oxidation Potential |

| Electron-Donating (ortho, para) | More Negative | Less Positive |

| Electron-Withdrawing (ortho, para) | Less Negative | More Positive |

Note: This table illustrates general trends. The precise values for this compound would depend on specific computational results.

Electrochemical studies on related methoxyazobenzene derivatives have shown that the half-wave reduction potentials are sensitive to the nature and position of the substituents. rsc.org For instance, in 2'-halogenated-4-methoxyazobenzene derivatives, the number of electrons transferred during reduction was found to be pH-dependent. researchgate.net

Theoretical Frameworks for Structure-Property Relationship Studies (excluding explicit physical properties)

Theoretical frameworks for establishing structure-property relationships (SPRs) are essential for the rational design of new molecules with tailored functionalities. For this compound, these frameworks connect its molecular structure to its electronic behavior without necessarily quantifying physical properties like melting point or solubility.

One of the primary theoretical frameworks is based on the analysis of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key descriptor that correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller HOMO-LUMO gap generally implies that the molecule can be excited by lower-energy light and is more reactive. The ortho-methoxy groups in this compound are expected to decrease the HOMO-LUMO gap compared to unsubstituted azobenzene by raising the HOMO energy. nih.gov

Another important framework involves the use of quantitative structure-activity relationship (QSAR) models. While often used for biological activity, the principles of QSAR can be applied to understand the relationship between molecular descriptors and electronic properties. Descriptors can include steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants), and quantum chemical descriptors (e.g., orbital energies, atomic charges, dipole moment).

For this compound, a key structural feature is the steric hindrance caused by the ortho-methoxy groups. This steric clash can lead to a non-planar conformation of the trans isomer, which in turn affects the extent of π-conjugation across the molecule. researchgate.net This deviation from planarity can influence the absorption spectra and the efficiency of photoisomerization. Theoretical models can quantify this steric effect and correlate it with changes in electronic properties.

The investigation of isomerization pathways through computational methods also provides a valuable theoretical framework. By mapping the potential energy surfaces for the rotation and inversion mechanisms of isomerization in the ground and excited states, researchers can understand how the ortho-methoxy substituents influence the energy barriers and the preferred isomerization pathway. 3ds.com For instance, it has been shown that electron-donating substituents can increase the energy barrier for the inversion pathway in the ground state. 3ds.com

Ultimately, these theoretical frameworks allow for a systematic exploration of how modifications to the molecular structure of this compound, such as changing the position or nature of the substituents, would alter its electronic properties and photochemical behavior. This predictive capability is invaluable for the design of novel azobenzene-based materials with optimized performance for specific applications.

Reactivity and Mechanistic Studies of Bis 2 Methoxyphenyl Diazene

Photoresponsive Behavior and Photoisomerization Dynamics

Azobenzenes are renowned for their photochromism, the reversible transformation between two isomers, a thermally stable trans (E) isomer and a metastable cis (Z) isomer, upon light irradiation. This process is central to their application in molecular switches and photosensitive materials.

The trans-to-cis photoisomerization of azobenzene (B91143) derivatives can generally proceed through two main pathways upon excitation: rotation around the N=N double bond or inversion at one of the nitrogen atoms. For many azobenzene derivatives, the substitution pattern on the phenyl rings plays a crucial role in determining the dominant pathway.

While direct studies on the photoisomerization pathways of bis(2-methoxyphenyl)diazene (B14743575) are not extensively documented, research on related methoxy-substituted azobenzenes provides valuable insights. For instance, studies on 4-methoxyazobenzene (B97606) suggest that the isomerization mechanism can be influenced by the surrounding environment, such as the solvent. nih.gov The presence of ortho-methoxy groups in this compound is expected to introduce steric hindrance that could favor a rotational mechanism over an inversional one. The bulky methoxy (B1213986) groups in the ortho position can create a more crowded environment around the azo bridge, potentially lowering the energy barrier for rotation in the excited state.

The electronic effects of the methoxy groups also play a part. As electron-donating groups, they can influence the energy levels of the n→π* and π→π* electronic transitions, which are involved in the photoisomerization process. Ortho-substitution with electron-donating groups has been shown to separate the n–π* bands of the isomers, which can enhance the stability of the Z isomer. nih.gov

The metastable cis isomer of an azobenzene derivative can revert to the more stable trans form either photochemically or thermally in the dark. The rate of this thermal cis-to-trans isomerization is highly dependent on the substitution pattern of the azobenzene.

Kinetic studies on various substituted azobenzenes have revealed that both electronic and steric factors influence the rate of thermal relaxation. For hydroxy-substituted azobenzenes, the kinetics of the thermal back reaction are strongly dependent on the solvent, with polar protic solvents accelerating the process. scispace.comrsc.org In contrast, for ortho-substituted analogues, the process rate is often more independent of the solvent nature. scispace.comrsc.org

In the case of methoxy-substituted azobenzenes, such as 4-methoxyazobenzene, the thermal cis-to-trans isomerization has been studied in different ionic liquids, and the mechanism was determined to be rotation. nih.gov The rate constants and activation energies for this process were found to be dependent on the nature of the anions in the ionic liquid, highlighting the role of solute-solvent interactions. nih.gov For copolymers containing azobenzene units, the rate of thermal isomerization is influenced by the local environment, with the process being faster when more azo groups are in the vicinity. psu.edu

The following table summarizes kinetic data for the thermal cis-to-trans isomerization of a related methoxy-substituted azobenzene in different media.

| Solvent/Medium | Rate Constant (k) | Activation Energy (Ea) | Reference |

| BMIM PF₆ | Varies with temperature | Calculated via Arrhenius and Eyring plots | nih.gov |

| BMIM Tf₂N | Varies with temperature | Calculated via Arrhenius and Eyring plots | nih.gov |

Electrochemical Reactivity Investigations

The electrochemical behavior of azobenzenes is of interest for applications in molecular electronics and sensors. The reduction and oxidation of the azo group can be coupled with proton transfer, leading to complex electrochemical responses.

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological systems. In the context of azobenzenes, the reduction of the N=N bond is often coupled with the uptake of protons. The mechanism of this process can be stepwise (electron transfer followed by proton transfer, or vice versa) or concerted (electron and proton transfer in a single kinetic step).

Studies on an anthracene-based azo dye containing a methoxy group have shown that the PCET mechanism can be tuned by the pKa of the added acid. nih.govresearchgate.net In the presence of a strong acid, the azo dye is protonated before electron transfer, leading to a faster electron transfer rate. nih.gov In a pKa-dependent region, a concerted proton-electron transfer event was observed. researchgate.net These findings suggest that the electrochemical reduction of this compound in the presence of proton sources would likely proceed through a PCET mechanism, with the specific pathway being influenced by the pH of the medium. The ortho-methoxy groups could also influence the basicity of the nitrogen atoms, thereby affecting the thermodynamics and kinetics of protonation.

The electrochemical properties of azobenzene derivatives can be investigated using techniques like cyclic voltammetry. These studies provide information on the redox potentials and the stability of the generated radical ions. The ortho-methoxy groups in this compound, being electron-donating, are expected to lower the oxidation potential and raise the reduction potential compared to unsubstituted azobenzene.

Electrochemical studies on mononuclear and dinuclear ruthenium complexes containing dimethoxyphenyl-triazole ligands have been reported, demonstrating the influence of the dimethoxyphenyl moiety on the redox properties of the complexes. rsc.org While not a direct study of this compound, this work indicates that the methoxy-substituted phenyl rings are electrochemically active and can modulate the electronic properties of a molecule. Electrochemical investigations of N-azobenzene maleimides have also been conducted to determine the oxidation-reduction reactions present in these compounds. mdpi.com

Cycloaddition and Reaction with Reactive Intermediates (e.g., Benzynes)

Azobenzenes can participate in cycloaddition reactions, although they are generally less reactive as dienophiles compared to electron-deficient alkenes. The reaction of azobenzenes with highly reactive intermediates like benzynes offers a potential route to novel heterocyclic compounds.

Benzynes are highly reactive species that readily undergo Diels-Alder reactions with dienes. youtube.com The reaction of benzynes with azobenzenes, acting as a 2π component, could potentially lead to [2+2] cycloaddition products or other rearranged structures. While the Diels-Alder reaction of benzynes with 1,3-dienes is well-established, their reaction with the N=N double bond of azobenzenes is less common.

Research on the Diels-Alder reactions of various dienophiles with benzynes has been extensive. nih.govlookchem.com For instance, N-azobenzene maleimides have been used as dienophiles in Diels-Alder reactions with furan. mdpi.com This indicates that the azobenzene moiety can be incorporated into molecules that participate in cycloadditions. The direct cycloaddition of a benzyne (B1209423) to the azo group of a simple azobenzene derivative is not a widely reported transformation, and the presence of the ortho-methoxy groups in this compound would likely influence the steric accessibility and electronic nature of the azo bond, thus affecting its reactivity towards benzynes.

Protonation Chemistry and Azonium Ion Formation under Varying Conditions

The reactivity of azobenzenes, including this compound, is significantly influenced by their basicity and the resulting protonation chemistry. Azobenzene itself is a weak base, with the protonation occurring at one of the nitrogen atoms of the azo group to form an azonium ion. The pKa of the conjugate acid of unsubstituted azobenzene is approximately -2.95, indicating that a strong acid is required for protonation. wikipedia.org

The introduction of substituents on the phenyl rings can considerably alter the basicity of the azo bridge. Electron-donating groups, such as the methoxy group (-OCH₃) present in this compound, are known to increase the electron density on the azo nitrogen atoms. This enhancement of electron density generally leads to an increase in basicity, meaning that methoxy-substituted azobenzenes are more easily protonated than the unsubstituted parent compound. Studies on tetra-(ortho)substituted azobenzenes bearing dimethoxy groups have revealed pKa values for their conjugated acids in the range of 6 to 7 in water, highlighting a significant increase in basicity. rsc.org This suggests that this compound would also exhibit a higher basicity compared to azobenzene.

Upon protonation, the resulting azonium ion exhibits distinct spectroscopic properties. The absorption spectra of protonated azobenzenes are typically red-shifted compared to their neutral counterparts. acs.orgnih.gov This shift is attributed to changes in the electronic structure upon formation of the azonium ion. The specific wavelengths of absorption for the azonium ion of this compound would be influenced by the solvent polarity and the nature of the acid used. For instance, increasing solvent polarity has been observed to cause a hypsochromic (blue) shift in the absorption maxima of some protonated substituted azobenzenes. rsc.org

The conditions under which protonation occurs can be varied to control the formation of the azonium ion. The choice of acid and its concentration, as well as the solvent system, are critical parameters. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used to achieve protonation. acs.orgresearchgate.net The stability of the resulting azonium ion is also dependent on these conditions. In some cases, steady-state protonation can be achieved even for both the E and Z isomers of the azobenzene derivative if the pKa of the acid is sufficiently low. acs.orgnih.gov

The protonation of the azo bridge can also influence the photochemical properties of the molecule, such as its photoisomerization behavior. The protonated species, or azonium ions, can exhibit different isomerization kinetics and quantum yields compared to the neutral molecule. nih.govresearchgate.net

Table 1: General Effects of Substituents on the Protonation of Azobenzenes

| Substituent Effect | Influence on Basicity | Impact on Azonium Ion Formation |

| Electron-donating groups (e.g., -OCH₃) | Increases electron density on the azo bridge, leading to higher basicity. | Facilitates the formation of the azonium ion, often at less acidic conditions. |

| Electron-withdrawing groups (e.g., -NO₂) | Decreases electron density on the azo bridge, resulting in lower basicity. | Requires stronger acidic conditions for the formation of the azonium ion. |

Proposed Mechanistic Pathways for Azo Derivative Formation

The formation of azo derivatives from this compound would likely proceed through pathways analogous to the well-established reactions of other aromatic azo compounds. A key reaction type for introducing further functional groups onto the aromatic rings is electrophilic aromatic substitution. byjus.commasterorganicchemistry.combyjus.com In this type of reaction, an electrophile attacks the electron-rich phenyl rings of the this compound molecule.

The methoxy groups (-OCH₃) are ortho-, para-directing and activating substituents. libretexts.org This means they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions ortho and para to the methoxy groups are potential sites for substitution.

A general mechanism for the formation of an azo derivative via electrophilic aromatic substitution on this compound can be proposed in the following steps:

Generation of the Electrophile: A suitable electrophile (E⁺) is generated from the reacting reagents. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid. byjus.com

Formation of the Sigma Complex (Arenium Ion): The π-electron system of one of the benzene rings of this compound acts as a nucleophile and attacks the electrophile. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ortho and para positions of the ring. masterorganicchemistry.combyjus.com

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted azo derivative. masterorganicchemistry.combyjus.com

Another important class of reactions involves the azo group itself. For instance, reduction of the azo bond can lead to the formation of two separate aniline (B41778) derivatives. Conversely, azo compounds are often synthesized via the diazotization of an aromatic amine followed by an azo coupling reaction. ijorarjournal.comnih.gov While this compound is already an azo compound, it could potentially be synthesized from 2-methoxyaniline. The synthesis of an azo dye from 2-methoxyaniline has been reported, involving the diazotization of 2-methoxyaniline with sodium nitrite (B80452) and hydrochloric acid to form the corresponding diazonium salt, which then couples with another aromatic compound. impactfactor.orgresearchgate.net

The Wallach rearrangement is another potential reaction pathway for azoxybenzenes (the oxidized form of azobenzenes) under strongly acidic conditions, leading to the formation of hydroxyazobenzenes. nih.gov If this compound were to be first oxidized to its corresponding azoxybenzene (B3421426), it could then potentially undergo such a rearrangement.

Table 2: Proposed Mechanistic Steps for Electrophilic Aromatic Substitution on this compound

| Step | Description | Key Intermediates |

| 1 | Generation of an electrophile (E⁺) from the reaction precursors. | Electrophile (e.g., NO₂⁺, Br⁺, RCO⁺) |

| 2 | Nucleophilic attack of a phenyl ring on the electrophile, leading to the disruption of aromaticity. | Sigma complex (Arenium ion) |

| 3 | Removal of a proton by a base to restore the aromatic system. | Substituted this compound |

Advanced Research Applications of Bis 2 Methoxyphenyl Diazene

Development of Molecular Switches and Components for Nanoscale Devices

The photochromic nature of Bis(2-methoxyphenyl)diazene (B14743575) makes it a prime candidate for the development of molecular switches. rsc.orgrsc.org Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different properties, in response to an external stimulus such as light. beilstein-journals.org The core of this function lies in the E/Z isomerization of the azobenzene (B91143) unit. rsc.org

The introduction of substituents in the ortho-positions of the azobenzene core, as in this compound, is a key design strategy for tuning the molecule's switching properties. mdpi.com Specifically, ortho-substitution can significantly alter the absorption spectra of the E and Z isomers. acs.org Introducing groups like methoxy (B1213986) or fluorine atoms at these positions leads to a separation of the n→π* absorption bands of the two isomers. acs.orgnih.gov This separation is crucial as it allows for the use of different wavelengths of visible light to selectively trigger the forward (E → Z) and reverse (Z → E) isomerization, offering more precise control over the switching process compared to unsubstituted azobenzene, which often requires UV light for the initial switch. nih.govresearchgate.net

This light-induced, reversible change in molecular geometry from the nearly planar trans isomer to the globular cis isomer can be harnessed to control processes at the nanoscale. researchgate.netmit.edu Research in this area explores how the mechanical motion of a single molecule can be used to actuate a specific function, paving the way for components in future nanoscale devices and machines. lppcollegerisod.ac.in The thermal and photochemical stability of the azobenzene scaffold further enhances its suitability for these applications. rsc.org

| Property | Description | Significance in Molecular Switches |

| Photoisomerization | Reversible conversion between trans (E) and cis (Z) isomers upon irradiation with specific wavelengths of light. rsc.org | Forms the basis of the "ON/OFF" states of the switch, enabling control over molecular properties and functions. beilstein-journals.org |

| Spectral Separation | Ortho-substitution with methoxy groups helps to separate the n→π* absorption bands of the E and Z isomers. mdpi.comacs.org | Allows for selective isomerization in both directions using different wavelengths of visible light, improving control and efficiency. nih.gov |

| Geometric Change | The molecule undergoes a significant structural change from a rod-like shape (trans) to a bent, globular shape (cis). researchgate.net | This motion can be used to perform work at the nanoscale, such as triggering a conformational change in another molecule or material. |

| Thermal Stability | The Z-isomer possesses a specific thermal half-life, which is the time it takes for it to relax back to the more stable E-isomer in the dark. Ortho-substitution can tune this property. rsc.org | Determines the memory of the switched state. Long half-lives are crucial for creating bistable systems that retain their state. nih.gov |

Contributions to Optoelectronic Materials and Organic Light-Emitting Diode (OLED) Technologies

The photophysical properties of this compound and its derivatives suggest their potential use in optoelectronic materials. nih.gov The interaction of these molecules with light, specifically their absorption and emission characteristics, is fundamental to applications in this domain. Azo compounds are known to be useful in the synthesis of optical materials and molecular devices. lppcollegerisod.ac.in

In the context of Organic Light-Emitting Diodes (OLEDs), materials that can efficiently convert electrical energy into light are required. While not a primary emitter itself, this compound is listed by chemical suppliers as a material relevant to OLED technology, often categorized under benzene (B151609) derivatives or functional materials for organic electronics. derthon.com This suggests its role as a building block, a host material, or a dopant in the emissive or charge-transport layers of an OLED device. The methoxy groups can influence the electronic properties, solubility, and film-forming characteristics of the material, which are all critical parameters in the fabrication of high-performance OLEDs.

The ability to switch between two distinct geometric and electronic states also opens up possibilities for "smart" optoelectronic materials whose properties, such as color or conductivity, could be modulated by light. nih.gov

Chemical Intermediate in the Development of Advanced Colorants and Dyes for Specialized Materials

Azo compounds are one of the most important classes of chemical colorants, known for their intense colors, good stability, and synthetic versatility. lppcollegerisod.ac.inresearchgate.net this compound, which is a colored solid, is itself a dye and serves as a crucial intermediate in the synthesis of more complex colorants. rsc.org The diazene (B1210634) group (–N=N–) acts as a powerful chromophore, responsible for the absorption of light in the visible spectrum.

The methoxy groups at the ortho positions act as auxochromes, which modify the absorption characteristics of the chromophore, often leading to a deepening of the color (a bathochromic shift). They also improve the compound's properties, such as its affinity for certain substrates and its solubility. By chemically modifying this compound, chemists can create a variety of new dyes with tailored properties for specialized materials, including polymers, textiles, and advanced coatings. lppcollegerisod.ac.in The synthesis of this compound is often achieved through the oxidative coupling of 2-methoxyaniline, a common route for producing symmetrical azo dyes. lppcollegerisod.ac.inresearchgate.net

| Synthesis Product | Reported Yield | Melting Point (°C) | Analytical Data Reference |

| (E)-1,2-bis(2-methoxyphenyl)diazene | — | 140-142 | lppcollegerisod.ac.in |

| 1,2-bis(2-methoxyphenyl)diazene | 84% | 149.7-150.2 | rsc.org |

| This compound | 75% | 152-155 | researchgate.net |

Exploration in Targeted Drug Delivery System Research via Light-Mediated Structural Manipulation

A novel and exciting area of research is the use of azobenzene-containing molecules for light-controlled drug delivery. nih.gov This strategy, a cornerstone of photopharmacology, aims to deliver and activate therapeutic agents at a specific site and time, thereby increasing efficacy and reducing side effects. researchgate.net The principle relies on the light-induced isomerization of the azobenzene unit to trigger the release of a drug cargo. researchgate.net

This compound serves as a model scaffold for such systems. The concept involves integrating the photoswitchable azobenzene unit into a larger nanostructure, such as a polymer nanoparticle or a vesicle, that encapsulates a therapeutic agent. researchgate.netresearchgate.net In its stable trans state, the molecule helps to keep the nanocarrier intact. Upon irradiation with a specific wavelength of light (often red or near-infrared for better tissue penetration), the molecule switches to its cis isomer. rsc.orgresearchgate.net This significant change in shape can disrupt the carrier's structure, causing it to release its payload precisely at the illuminated target tissue. mit.eduresearchgate.net The development of ortho-substituted azobenzenes that can be switched with visible or red light is particularly important for these biological applications to avoid the use of potentially harmful UV radiation. researchgate.netnih.gov

Ligand Development in Coordination Chemistry and Metal Complex Formation

Aromatic azo compounds are effective ligands in coordination chemistry due to the presence of lone pairs of electrons on the nitrogen atoms of the azo group. lppcollegerisod.ac.in this compound is particularly interesting as a chelating ligand. It can coordinate to a metal center through the two nitrogen atoms of the diazene bridge, forming a stable five-membered ring.

Furthermore, the oxygen atoms of the two ortho-methoxy groups can also participate in coordination. This allows the molecule to act as a bidentate (N,N) or potentially a tetradentate (N,N,O,O) ligand, depending on the metal ion and reaction conditions. The ability to form stable complexes makes these ligands valuable for creating new catalysts, metal-organic frameworks (MOFs), and materials with interesting magnetic or electronic properties. The synthesis of this compound from precursors like o-anisidine (B45086) provides a direct route to this versatile ligand. rsc.orgmolbase.com

Supramolecular Chemistry and Intermolecular Interactions of Bis 2 Methoxyphenyl Diazene

Crystal Packing Analysis and Molecular Arrangements in Solid State

No published data is available for the crystal packing of Bis(2-methoxyphenyl)diazene (B14743575).

Hirshfeld Surface Analysis and Quantification of Intermolecular Contacts

A Hirshfeld surface analysis cannot be conducted without a prior crystallographic study of this compound.

Characterization of Hydrogen Bond Interactions (C-H...O, N-H...N, C-H...π, N-H...O)

Specific details regarding hydrogen bonding interactions for this compound are not available in the literature.

Identification of Van der Waals Dominated Interactions

While van der Waals forces are expected to play a role in the crystal packing of this compound, a specific analysis and quantification are not possible without experimental data.

Future Research Directions and Translational Outlook

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The functionalization of the bis(2-methoxyphenyl)diazene (B14743575) core is a key strategy to modulate its properties and to enable its covalent integration into larger systems. Future research will likely focus on developing novel, efficient, and selective synthetic routes to introduce a variety of functional groups.

Recent advancements in the ortho-functionalization of azobenzenes have opened up new possibilities. One promising approach involves the use of hypervalent iodine reagents , which allow for the metal-free arylation of various nucleophiles under mild conditions. rsc.orgsu.se This method could be adapted to introduce O-, N-, C-, and S-based functionalities onto the aromatic rings of this compound, providing a toolkit for fine-tuning its electronic and steric properties. rsc.org

Another powerful strategy is the sequential catalytic C–H activation and functionalization . For instance, a two-step protocol involving palladium-catalyzed C–H ortho-bromination followed by copper-catalyzed methoxylation has been successfully employed for the synthesis of functionalized tetra-ortho-methoxyazobenzenes. nih.govacs.orgchemrxiv.orgsynthical.com This methodology demonstrates a broad tolerance for different functional groups, which would be invaluable for creating a library of this compound derivatives with tailored characteristics. nih.gov The ability to introduce functionalities that can participate in subsequent reactions, such as click chemistry or peptide synthesis, is particularly desirable for biomedical and materials science applications. nih.gov

Future derivatization strategies could focus on:

Introducing water-solubilizing groups to enhance biocompatibility for applications in biological systems.

Attaching polymerizable moieties to create photoresponsive polymers and hydrogels.

Incorporating chiral auxiliaries to develop materials with tunable chiroptical properties. researchgate.net

Appending reactive handles for facile conjugation to proteins, nanoparticles, or surfaces.

The following table summarizes potential derivatization strategies and their expected impact on the functionality of this compound.

| Derivatization Strategy | Potential Functional Groups | Expected Enhancement of Functionality |

| C-H Activation/Functionalization | -OH, -NH2, -COOH, Halogens | Fine-tuning of electronic properties, sites for further conjugation. |

| Hypervalent Iodine Chemistry | Aryl, Alkoxy, Amino, Thiol | Access to a wide range of derivatives under mild, metal-free conditions. |

| Suzuki and Sonogashira Coupling | Aryl, Alkynyl groups | Extension of the π-conjugated system to modulate optical properties. |

| Click Chemistry | Azides, Alkynes | Efficient and specific conjugation to biomolecules and polymers. |

Implementation of Advanced Spectroscopic Probes for Real-time Mechanistic Elucidation

A comprehensive understanding of the photoisomerization dynamics of this compound is crucial for its rational design in various applications. While steady-state spectroscopic methods provide valuable information, advanced time-resolved techniques are necessary to unravel the ultrafast photochemical events that govern the E/Z switching process.

Femtosecond transient absorption (TA) spectroscopy is a powerful tool for monitoring the evolution of excited states on their natural timescale. researchgate.netnih.govrsc.orgyoutube.com By applying a short pump pulse to initiate the photoreaction and a subsequent probe pulse at varying delay times, the formation and decay of transient species can be tracked. youtube.comresearchgate.net This technique can provide critical insights into the lifetimes of the excited S1 and S2 states, the quantum yields of isomerization, and the potential involvement of different isomerization pathways (rotation vs. inversion). nih.gov

For instance, studies on other azobenzene (B91143) derivatives have revealed that the isomerization mechanism can be highly dependent on the substitution pattern and the solvent environment. nih.gov Future research on this compound should employ femtosecond TA to map out its potential energy surfaces and identify any intermediate states. This knowledge is essential for designing derivatives with optimized photoswitching efficiency and speed. beilstein-journals.org

Key research questions to be addressed by advanced spectroscopic probes include:

What are the precise lifetimes of the excited states of this compound?

Does the isomerization proceed via a rotational or an inversional mechanism, and how is this influenced by the ortho-methoxy groups?

What is the role of coherent vibrational wavepackets in the isomerization process? researchgate.net

How do different solvent environments affect the photochemical pathways?

The table below outlines the application of various advanced spectroscopic techniques for the mechanistic elucidation of this compound.

| Spectroscopic Technique | Information Gained | Relevance to Mechanistic Elucidation |

| Femtosecond Transient Absorption | Excited-state lifetimes, transient species identification, reaction dynamics. | Direct observation of the ultrafast steps in the photoisomerization process. |